

Propargyl-PEG4-CH2-methyl ester: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Propargyl-PEG4-CH2-methyl ester*

Cat. No.: *B610242*

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CAS Number: 1872433-63-0

This technical guide provides an in-depth overview of **Propargyl-PEG4-CH2-methyl ester**, a heterobifunctional linker crucial in the fields of drug discovery and chemical biology. Primarily utilized as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker and a versatile tool in click chemistry, this compound offers a unique combination of functionality and physicochemical properties.^[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on its properties, applications, and relevant experimental protocols.

Core Compound Specifications

Propargyl-PEG4-CH2-methyl ester is characterized by a propargyl group on one terminus and a methyl ester group on the other, connected by a tetraethylene glycol (PEG4) spacer. This structure imparts both reactivity and desirable pharmacokinetic properties.

| Property | Value | Reference |
|-----------------------------|--|-----------|
| CAS Number | 1872433-63-0 | [2] |
| Molecular Formula | C ₁₄ H ₂₄ O ₆ | [2] |
| Molecular Weight | 288.34 g/mol | [2] |
| Solubility | 10 mM in DMSO | [3] |
| 58 mg/L in water (at 25 °C) | [4] | |

Applications in Drug Discovery and Chemical Biology

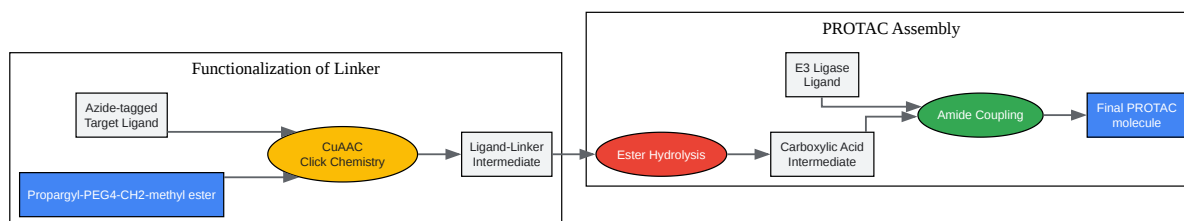
The unique bifunctional nature of **Propargyl-PEG4-CH₂-methyl ester** makes it a valuable tool in several advanced research areas.

PROTAC Synthesis

PROTACs are chimeric molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is critical for its efficacy, influencing the orientation of the target protein and E3 ligase to facilitate ubiquitination.

Propargyl-PEG4-CH₂-methyl ester serves as a flexible and hydrophilic linker in PROTAC synthesis. The propargyl group can be readily functionalized, often via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to attach a ligand for the target protein. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to a ligand for an E3 ligase. The PEG4 spacer enhances the solubility and cell permeability of the resulting PROTAC molecule.

Logical Workflow for PROTAC Synthesis:



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Caption: PROTAC synthesis workflow using the linker.

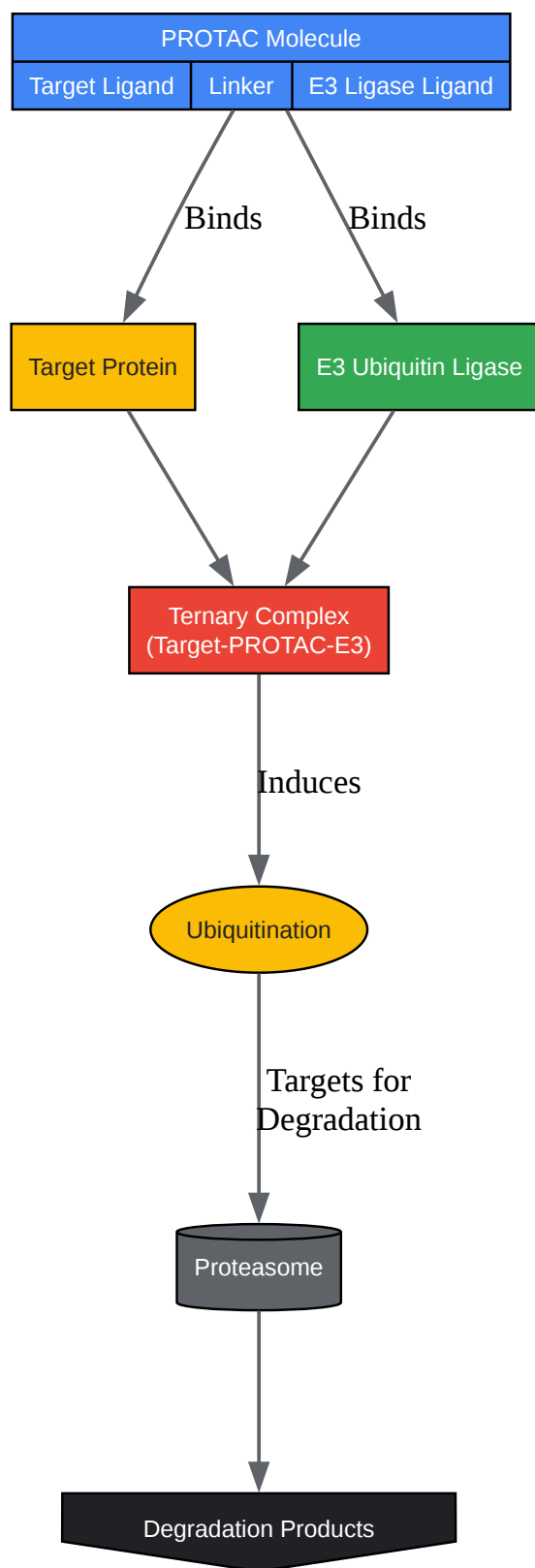
Click Chemistry and Bioconjugation

The terminal alkyne (propargyl group) of **Propargyl-PEG4-CH2-methyl ester** makes it an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient, specific, and biocompatible, allowing for the covalent ligation of the linker to azide-modified molecules such as proteins, peptides, nucleic acids, and small molecules.

This functionality is widely exploited for:

- **Bioconjugation:** Attaching the PEGylated linker to biological molecules to improve their solubility, stability, and pharmacokinetic profiles.
- **Surface Modification:** Immobilizing molecules onto surfaces for applications in diagnostics and biomaterials.
- **Fluorescent Labeling:** Introducing fluorescent dyes for imaging and tracking applications.

Signaling Pathway of a PROTAC molecule:



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Caption: PROTAC mechanism of action.

Experimental Protocols

The following are generalized protocols for the key reactions involving **Propargyl-PEG4-CH₂-methyl ester**. Optimization may be required for specific substrates and applications.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for conjugating an azide-containing molecule to **Propargyl-PEG4-CH₂-methyl ester**.

Materials:

- **Propargyl-PEG4-CH₂-methyl ester**
- Azide-functionalized molecule
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Solvent (e.g., DMSO/water mixture)

Procedure:

- Dissolve **Propargyl-PEG4-CH₂-methyl ester** (1 equivalent) and the azide-functionalized molecule (1.1 equivalents) in the chosen solvent system.
- Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
- Prepare a stock solution of copper(II) sulfate (e.g., 100 mM in water).
- Add sodium ascorbate (0.1-1.0 equivalents) to the reaction mixture, followed by the addition of copper(II) sulfate (0.01-0.1 equivalents).
- Stir the reaction at room temperature and monitor its progress by a suitable analytical method (e.g., TLC, LC-MS).
- Upon completion, the reaction can be quenched and the product purified by an appropriate method, such as column chromatography or HPLC.

Ester Hydrolysis

This protocol outlines the conversion of the methyl ester to a carboxylic acid, a common step in PROTAC synthesis.

Materials:

- **Propargyl-PEG4-CH₂-methyl ester** derivative (from section 3.1)
- Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
- Solvent (e.g., THF/water or Methanol/water mixture)
- Acid for neutralization (e.g., 1 M HCl)

Procedure:

- Dissolve the methyl ester compound in the chosen solvent mixture.
- Add an aqueous solution of LiOH or NaOH (typically 1.5-3 equivalents).
- Stir the reaction at room temperature and monitor for the disappearance of the starting material by TLC or LC-MS.
- Upon completion, carefully neutralize the reaction mixture with the acid to a pH of approximately 5-6.
- Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Safety and Handling

Propargyl-PEG4-CH₂-methyl ester should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS). Store the compound under the recommended conditions, typically at -20°C, to ensure its stability.

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